N-(3-ethoxypropyl)-4-phenoxybutanamide
Description
N-(3-Ethoxypropyl)-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the C4 position and a 3-ethoxypropyl moiety attached to the amide nitrogen.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C15H23NO3/c1-2-18-12-7-11-16-15(17)10-6-13-19-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,16,17) |
InChI Key |
OAJDPKICLPKFMF-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)CCCOC1=CC=CC=C1 |
Canonical SMILES |
CCOCCCNC(=O)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethoxypropyl group and amide/carbamate functionalities are recurring motifs in structurally related compounds. Below is a detailed comparison of N-(3-ethoxypropyl)-4-phenoxybutanamide with its analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Biological Activity: The erythromycin derivative (10f) demonstrates antibacterial efficacy, suggesting that the ethoxypropyl-carbamate group may enhance drug delivery or target binding .
Physicochemical Properties: Phenoxy-containing compounds (e.g., the target compound and (S)-4-phenylbutanamide) exhibit increased lipophilicity, which may improve blood-brain barrier penetration . Ethoxypropyl-substituted naphthalimides () show solubility in alcohols, aligning with the target compound’s likely polarity .
Synthetic Feasibility :
- High yields (74–85%) in erythromycin carbamate synthesis () and bicyclic amine purification () underscore the reliability of amidation and cyclodextrin complexation for ethoxypropyl-containing molecules.
Functional Group Impact :
- Carbamates () and amides () exhibit distinct stability profiles: carbamates are more hydrolytically stable, whereas amides offer versatility in drug design .
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